
Lodenosine
Descripción general
Descripción
Métodos De Preparación
La síntesis de lodenosina implica la fluoración de 2′,3′-dideoxiadenosina. El proceso generalmente incluye los siguientes pasos:
Material de partida: 2′,3′-dideoxiadenosina.
Fluoración: Introducción de un átomo de flúor en la posición 2′.
Purificación: El producto se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC).
Los métodos de producción industrial para lodenosina no están bien documentados debido a su estado discontinuado. La ruta sintética probablemente implicaría pasos similares a mayor escala con optimizaciones para rendimiento y pureza.
Análisis De Reacciones Químicas
Lodenosina experimenta varios tipos de reacciones químicas:
Oxidación: Lodenosina puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar la estructura del análogo de nucleósido.
Sustitución: El átomo de flúor en lodenosina puede ser sustituido bajo condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son típicamente análogos de nucleósidos modificados .
Aplicaciones Científicas De Investigación
Synthesis of Lodenosine
This compound can be synthesized through various industrial processes that focus on deoxygenation and fluorination methods. Two notable synthetic approaches involve using either a purine riboside or a purine 3'-deoxyriboside as starting materials. These methods have been evaluated for their reaction yields, economic viability, safety, and environmental impact .
Pharmacological Properties
This compound is classified as a nucleoside reverse transcriptase inhibitor (NRTI), which means it interferes with the replication of viral RNA by inhibiting the reverse transcriptase enzyme. This mechanism makes it a candidate for treating HIV/AIDS. However, its use has been limited due to significant mitochondrial toxicity observed in preclinical studies, leading to adverse effects such as cardiac-related deaths in animal models .
HIV Treatment
This compound was considered a potential salvage therapy for patients with HIV/AIDS who had failed other treatments. In early clinical trials, it exhibited antiviral activity; however, these trials were halted due to serious adverse events related to mitochondrial toxicity . The compound's ability to suppress viral load was documented in some studies, but the risks associated with its use led to its discontinuation in clinical settings.
Comparison with Other NRTIs
A comparative analysis of this compound with other NRTIs revealed that while it had similar antiviral efficacy, the safety profile was considerably poorer. For instance, other NRTIs like tenofovir and emtricitabine have shown more favorable safety profiles and are now preferred options in antiretroviral therapy regimens .
Safety Concerns and Toxicity
The most critical concern regarding this compound is its mitochondrial toxicity. Studies have indicated that this toxicity can lead to severe side effects, including lactic acidosis and myopathy . The mechanism behind this toxicity appears to be related to the inhibition of mitochondrial DNA polymerase gamma (pol γ), which is essential for mitochondrial DNA replication and repair .
Summary of Research Findings
Aspect | Details |
---|---|
Chemical Structure | 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl) adenine |
Synthesis Methods | Deoxygenation and fluorination via purine ribosides or deoxyribosides |
Primary Application | Antiviral treatment for HIV/AIDS |
Mechanism of Action | Inhibition of reverse transcriptase |
Safety Issues | Mitochondrial toxicity leading to serious adverse events |
Current Status | Discontinued in clinical trials due to safety concerns |
Mecanismo De Acción
Lodenosina ejerce sus efectos inhibiendo la enzima transcriptasa inversa en el VIH. Esta enzima es crucial para la replicación del virus. Al incorporarse al ADN viral, lodenosina termina la elongación de la cadena de ADN, evitando así que el virus se replique . Los objetivos moleculares involucrados incluyen la enzima transcriptasa inversa y el ADN viral.
Comparación Con Compuestos Similares
Lodenosina es similar a otros análogos de nucleósidos como:
Didanosina (2′,3′-dideoxiadenosina): El compuesto padre de lodenosina, utilizado como agente anti-VIH.
Zidovudina (AZT): Otro análogo de nucleósido utilizado en el tratamiento del VIH.
Lamivudina (3TC): Un análogo de nucleósido con un mecanismo de acción similar.
Lodenosina es única debido a su sustitución de flúor, que proporciona una mayor estabilidad química y enzimática en comparación con su compuesto padre .
Propiedades
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEMFSMODRNJHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869523 | |
Record name | 9-(2,3-Dideoxy-2-fluoropentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110143-10-7 | |
Record name | .beta.-Fluoro-ddA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.